Journal Name:JBIC Journal of Biological Inorganic Chemistry
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-08-08 , DOI:
10.1039/D2DD90013K
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-08-08 , DOI:
10.1039/D2DD90015G
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-09-16 , DOI:
10.1039/D2DD00070A
Contemporary molecular spectroscopy allows the study of flexible molecules, whose conformational behavior is ruled by flat potential energy surfaces (PESs) involving a large number of energy minima with comparable stability. Under such circumstances assignment and interpretation of the spectral signatures can strongly benefit from quantum chemical computations, which face, however, several difficulties. In particular, the mandatory characterization of all the relevant energy minima leads to a huge increase in the number of accurate quantum chemical computations (which may even hamper the feasibility of a study) and the intricate couplings among several soft degrees of freedom can defy simple heuristic approaches and chemical intuition. From this point of view, the exploration of flat PESs is akin to other optimization problems and can be tackled with suitable metaheuristics, which can drive QC computations by reducing the number of necessary calculations and providing effective routes to sample the most relevant regions of the PES. Unfortunately, in spite of the significant reduction of the number of QC calculations, a brute-force approach based on state-of-the-art methods remains infeasible. This problem can be solved effectively by multi-level strategies combining methods of different accuracy in the first PES exploration, refinement of the structures of the most important stationary points and computation of spectroscopic parameters. Building on previous experience, in this contribution we introduce new improvements in an evolutionary algorithm based method using curvilinear coordinates for both intra- and inter-molecular interactions. Two test cases will be analyzed in detail, namely aspartic acid in the gas-phase and the silver cation in aqueous solution. Comparison between fully a priori computed spectroscopic parameters and the experimental counterparts will provide an unbiased validation of the proposed strategy.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-09-29 , DOI:
10.1039/D2DD00068G
In this paper we introduce molecular set transformer, a Pytorch-based deep learning architecture designed for solving the molecular pair scoring task whilst tackling the class imbalance problem observed on datasets extracted from databases reporting only successful synthetic attempts. Our models are being trained on all the existing molecular pairs that form co-crystals and are deposited in the Cambridge Structural Database (CSD). Given any new molecular combination, the primary objective of the tool is to be able to select the most effective way to represent the pair and then assign a score coupled with an uncertainty estimation. Molecular set transformer is an attention-based framework which learns the important interactions in the various molecular combinations by trying to reconstruct its input by minimizing its bidirectional loss. Several methods to represent the input were tested, both fixed and learnt, with the Graph Neural Network (GNN) and the Extended-Connectivity Fingerprints (ECFP4) molecular representations to perform best showing an overall accuracy higher than 75% on previously unseen data. The trustworthiness of the models is enhanced by adding uncertainty estimates which aims to help chemists prioritize at the early materials design stage both the pairs with high scores and low uncertainty and pairs with low scores and high uncertainty. Our results indicate that the method can achieve comparable or better performance on specific APIs for which the accuracy of other computational chemistry and machine learning tools is reported in the literature. To help visualize and get further insights of all the co-crystals deposited in CSD, we developed an interactive browser-based explorer (https://csd-cocrystals.herokuapp.com/). An online Graphical User Interface (GUI) has also been designed for enabling the wider use of our models for rapid in silico co-crystal screening reporting the scores and uncertainty of any user given molecular pair (https://share.streamlit.io/katerinavr/streamlit/app.py).
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-03-31 , DOI:
10.1039/D1DD00024A
Computers can already be programmed for superhuman pattern recognition of images and text. For machines to discover novel molecules, they must first be trained to sort through the many characteristics of molecules and determine which properties should be retained, suppressed, or enhanced to optimize functions of interest. Machines need to be able to understand, read, write, and eventually create new molecules. Today, this creative process relies on deep generative models, which have gained popularity since powerful deep neural networks were introduced to generative model frameworks. In recent years, they have demonstrated excellent ability to model complex distribution of real-word data (e.g., images, audio, text, molecules, and biological sequences). Deep generative models can generate data beyond those provided in training samples, thus yielding an efficient and rapid tool for exploring the massive search space of high-dimensional data such as DNA/protein sequences and facilitating the design of biomolecules with desired functions. Here, we review the emerging field of deep generative models applied to peptide science. In particular, we discuss several popular deep generative model frameworks as well as their applications to generate peptides with various kinds of properties (e.g., antimicrobial, anticancer, cell penetration, etc). We conclude our review with a discussion of current limitations and future perspectives in this emerging field.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-08-23 , DOI:
10.1039/D2DD00044J
MOFUN is an open-source Python package that can find and replace molecular substructures in a larger, potentially periodic, system. In the context of molecular simulations, find and replace is a useful operation for adding/swapping functional groups, adding/removing solvent molecules or defect sites, and many other helpful system perturbations. MOFUN can also be used to alter force field terms on certain atoms while leaving the geometry/composition otherwise unchanged. The package is easily automated, which is particularly helpful for preparing input files for large-scale screenings. The package is freely available on GitHub at https://github.com/WilmerLab/mofun.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-04-11 , DOI:
10.1039/D2DD90006H
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JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-02-03 , DOI:
10.1039/D1DD00009H
Natural language processing models have emerged that can generate useable software and automate a number of programming tasks with high fidelity. These tools have yet to have an impact on the chemistry community. Yet, our initial testing demonstrates that this form of artificial intelligence is poised to transform chemistry and chemical engineering research. Here, we review developments that brought us to this point, examine applications in chemistry, and give our perspective on how this may fundamentally alter research and teaching.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2022-01-15 , DOI:
10.1039/D1DD00013F
The use of molecular string representations for deep learning in chemistry has been steadily increasing in recent years. The complexity of existing string representations, and the difficulty in creating meaningful tokens from them, lead to the development of new string representations for chemical structures. In this study, the translation of chemical structure depictions in the form of bitmap images to corresponding molecular string representations was examined. An analysis of the recently developed DeepSMILES and SELFIES representations in comparison with the most commonly used SMILES representation is presented where the ability to translate image features into string representations with transformer models was specifically tested. The SMILES representation exhibits the best overall performance whereas SELFIES guarantee valid chemical structures. DeepSMILES perform in between SMILES and SELFIES, InChIs are not appropriate for the learning task. All investigations were performed using publicly available datasets and the code used to train and evaluate the models has been made available to the public.
JBIC Journal of Biological Inorganic Chemistry ( IF 0 ) Pub Date: 2023-08-21 , DOI:
10.1039/D3DD00082F
Data-driven models are central to scientific discovery. In efforts to achieve state-of-the-art model accuracy, researchers are employing increasingly complex machine learning algorithms that often outperform simple regressions in interpolative settings (e.g. random k-fold cross-validation) but suffer from poor extrapolation performance, portability, and human interpretability, which limits their potential for facilitating novel scientific insight. Here we examine the trade-off between model performance and interpretability across a broad range of science and engineering problems with an emphasis on materials science datasets. We compare the performance of black box random forest and neural network machine learning algorithms to that of single-feature linear regressions which are fitted using interpretable input features discovered by a simple random search algorithm. For interpolation problems, the average prediction errors of linear regressions were twice as high as those of black box models. Remarkably, when prediction tasks required extrapolation, linear models yielded average error only 5% higher than that of black box models, and outperformed black box models in roughly 40% of the tested prediction tasks, which suggests that they may be desirable over complex algorithms in many extrapolation problems because of their superior interpretability, computational overhead, and ease of use. The results challenge the common assumption that extrapolative models for scientific machine learning are constrained by an inherent trade-off between performance and interpretability.
Supplementary Information
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